3-(Methylsulfanyl)pentanoic acid, also known as 3-amino-5-(methylsulfanyl)pentanoic acid, is a sulfur-containing organic compound with significant implications in chemical synthesis and biological research. This compound features a methylthio group attached to a pentanoic acid backbone, which contributes to its unique properties and reactivity. Its chemical formula is .
This compound can be derived from various synthetic routes involving the modification of pentanoic acid derivatives. It is often studied in the context of amino acid synthesis and is utilized in pharmaceutical chemistry for its potential bioactive properties.
3-(Methylsulfanyl)pentanoic acid falls under the category of amino acids due to the presence of an amino group. It is classified as a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation but may play roles in metabolic pathways.
The synthesis of 3-(methylsulfanyl)pentanoic acid can be achieved through several methods, primarily focusing on the introduction of the methylthio group to the pentanoic acid framework.
The protection of functional groups, such as the amino group, is crucial during synthesis to prevent undesired reactions. For example, protecting groups like tert-butoxycarbonyl can be utilized to stabilize reactive sites during multi-step synthesis.
3-(Methylsulfanyl)pentanoic acid undergoes various chemical transformations:
Common reagents employed in these reactions include:
The mechanism of action for 3-(methylsulfanyl)pentanoic acid involves its interaction with biological targets, particularly enzymes that recognize sulfur-containing amino acids.
Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly used to characterize this compound .
3-(Methylsulfanyl)pentanoic acid has several applications in scientific research:
This compound's versatility makes it valuable across various fields, including organic synthesis, medicinal chemistry, and biochemistry.
The biosynthesis of 3-(methylsulfanyl)pentanoic acid exemplifies specialized enzymatic strategies for sulfur assimilation in microorganisms. This process initiates with precursor recruitment, where α-keto acids (e.g., α-ketovalerate) or methionine-derived intermediates serve as carbon backbones. Sulfur incorporation occurs primarily through C-S lyase activity, wherein enzymes like methionine γ-lyase catalyze the β-elimination of methionine's sulfhydryl group, generating methanethiol (CH₃SH). This reactive sulfur donor subsequently undergoes nucleophilic addition to activated carbon chains, such as α,β-unsaturated thioesters or carbonyl-containing intermediates [2] [9].
A critical phase involves carrier-mediated activation via phosphopantetheinyl transferases (PPTases). These enzymes modify acyl carrier proteins (ACPs) or peptidyl carrier proteins (PCPs) in non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) systems. Phosphopantetheinylation confers mobility to the growing chain, enabling sulfur transferases to append methylsulfanyl groups at the C3 position of pentanoic acid precursors. Streptomyces spp. leverage this mechanism through conserved biosynthetic gene clusters (BGCs) encoding PPTases and sulfur-specific adenylation domains [9] [4].
Table 1: Key Enzymes in Sulfur Incorporation Pathways
Enzyme Class | Function | Localization | Representative Organism |
---|---|---|---|
Methionine γ-lyase | Methanethiol generation from methionine | Cytosol | Streptomyces coelicolor |
PPTase | Carrier protein activation | Cytosol/membrane | Actinosynnema mirum |
Sulfur-transferase | Methylsulfanyl group addition to C3 carbon | Associated with NRPS | Amycolatopsis orientalis |
Thioether synthetase | Cyclization/chain termination | NRPS/PKS modules | Saccharopolyspora erythraea |
Post-translational modifications further regulate these pathways. Lysine acetylation of acyl-CoA synthetases modulates substrate channeling toward methylsulfanyl-containing metabolites, while serine/threonine phosphorylation in global regulators (e.g., PhoP, GlnR) upregulates sulfur assimilation genes under nutrient stress. These modifications enhance the specificity of sulfur incorporation into complex metabolites like 3-(methylsulfanyl)pentanoic acid [9].
In Actinobacteria, 3-(methylsulfanyl)pentanoic acid functions as a precursor for structurally complex secondary metabolites with bioactive properties. This compound is integrated into polyketide backbones via PKS loading modules or peptide chains through NRPS adenylation domains, conferring chemical diversity. For instance, in Streptomyces sp. strain C34 (Atacama Desert isolate), methylsulfanyl-modified metabolites like chaxamycin D exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 0.06–0.25 μg/ml. The methylsulfanyl moiety enhances membrane permeability and target binding, as evidenced by molecular docking studies [2] [4].
The compound's biosynthesis is tightly regulated by silent BGC activation. Environmental stressors (e.g., hyper-aridity, metal exposure) or genetic perturbations (e.g., ribosome engineering) induce cryptic pathway expression. In Penicillium purpurogenum G59, introducing neomycin resistance activated curvularin and citrinin production—metabolites requiring methylsulfanyl precursors—via ribosomal mutations that derepress BGCs. Similarly, co-culturing Actinobacteria with competing species triggers defensive metabolite synthesis, where 3-(methylsulfanyl)pentanoic acid derivatives serve as chemical weapons [6] [2].
Table 2: Methylsulfanyl-Containing Metabolites from Actinobacteria
Metabolite | Producing Strain | Bioactivity | Target Pathogen/Cell Line |
---|---|---|---|
Actinosporin G | Actinokinespora sp. | Anticancer | OSCC (Oral Squamous Cell Carcinoma) |
Chaxamycin D | Streptomyces sp. C34 | Antibacterial | MRSA, E. coli |
Arenimycin C | Salinispora sp. | Antibacterial | Mycobacterium tuberculosis |
Macrolactin B1 | Bacillus sp. (marine-derived) | Antiviral | HSV-1 |
Notably, methylsulfanyl groups influence bioactivity optimization:
The persistence of methylsulfanyl motifs across taxa underscores their evolutionary advantage in ecological adaptation. Phylogenomic analyses reveal horizontal gene transfer (HGT) of sulfur-incorporating BGCs between Actinobacteria and Proteobacteria in nutrient-poor niches. For example, the sgn cluster (encoding thioether-forming enzymes) shares >85% sequence identity between Streptomyces bingchenggensis and marine Pseudomonas spp., suggesting convergent evolution under oceanic salinity stress [2] [5].
Conserved regulatory signatures also exist:
Table 3: Evolutionary Conservation of Methylsulfanyl Pathways
Taxonomic Group | Conserved Gene Cluster | Ecological Role | Divergence Time (MYA) |
---|---|---|---|
Actinobacteria | mtsABC (thioether synth) | Soil antibiosis | >500 |
Cyanobacteria | sulE (sulfur adenylation) | Photoprotection in UV-rich niches | ~2,000 |
Ascomycota | tioS (thioesterase) | Marine substrate competition | 1,200–1,500 |
Functionally, methylsulfanyl metabolites confer fitness advantages:
Biotechnological applications leverage this conservation. Engineered Yarrowia lipolytica expresses Actinobacteria-derived mtsA to produce 3-(methylsulfanyl)pentanoic acid from sugarcane waste, achieving titers of 1.2 g/L—demonstrating the potential for scalable synthesis of this structurally versatile metabolite [10].
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